6-Iodoquinolin-4-ol
Overview
Description
Molecular Structure Analysis
The molecular formula of 6-Iodoquinolin-4-ol is C9H6INO . It has a molecular weight of 271.05 . The structure includes a benzene ring fused with a pyridine moiety .Physical And Chemical Properties Analysis
6-Iodoquinolin-4-ol is a solid at room temperature . It has a predicted melting point of 119.19°C and a predicted boiling point of approximately 393.5°C at 760 mmHg . The predicted density is approximately 2.0 g/cm³ , and the refractive index is 1.77 (n 20D) .Scientific Research Applications
1. Application in Cancer Research
Methods of Application or Experimental Procedures: The compound was synthesized and then tested for its photodegradation and singlet oxygen production ability . Its photocytotoxicity was also investigated against Caco-2 and HepG2 cell lines using a light-emitting diode system centered at 630.8 ± 0.8 nm .
Results or Outcomes: The synthesized dyes were found to have moderate light stability . The potential of these compounds is evidenced by their cytotoxic activity against both tumor cell lines, highlighting the zwitterionic unsubstituted dye, which showed more intense photodynamic activity .
2. Application in Proteomics Research
Results or Outcomes: The outcomes of these studies can also vary widely, but the use of 6-Iodoquinolin-4-ol can contribute to a greater understanding of protein structures and functions .
3. Application in Treatment of Amebiasis
Methods of Application or Experimental Procedures: Iodoquinol is typically administered orally in the form of a tablet . The dosage and length of treatment depend on the patient’s condition and response to therapy .
Results or Outcomes: Treatment with iodoquinol can lead to the elimination of the protozoan causing the infection, thereby alleviating the symptoms of amebiasis .
4. Application in Chemical Research
Results or Outcomes: The outcomes of these studies can also vary widely, but the use of 6-Iodoquinolin-4-ol can contribute to the synthesis of a wide range of chemical compounds .
5. Application in Drug Discovery
Methods of Application or Experimental Procedures: In drug discovery, 6-Iodoquinolin-4-ol would be subjected to a series of tests and assays to determine its pharmacological properties . This could include testing its binding affinity to various receptors, its metabolic stability, and its toxicity .
Results or Outcomes: The outcomes of these studies can vary, but the goal is to identify promising lead compounds that can be further optimized and developed into therapeutic drugs .
Safety And Hazards
properties
IUPAC Name |
6-iodo-1H-quinolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1I)C(=O)C=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10413268 | |
Record name | 6-iodoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Iodoquinolin-4-ol | |
CAS RN |
342617-07-6 | |
Record name | 6-iodoquinolin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.